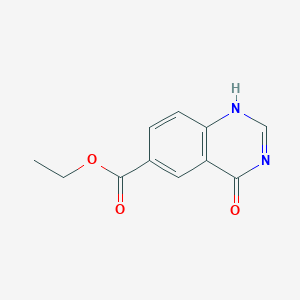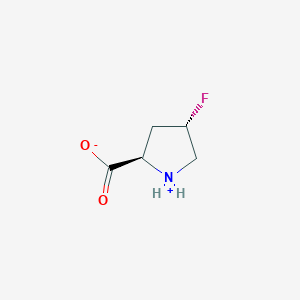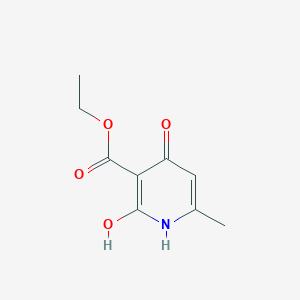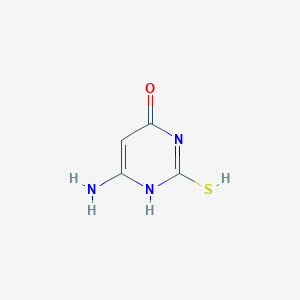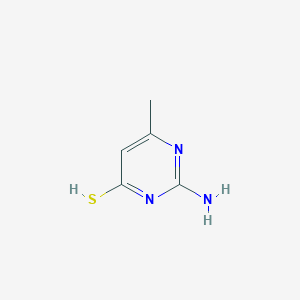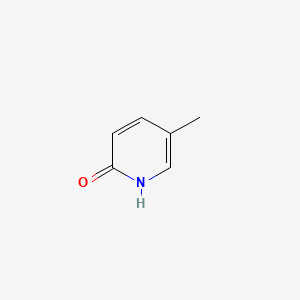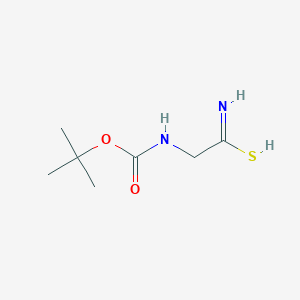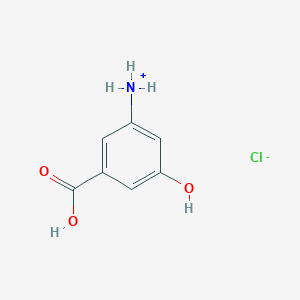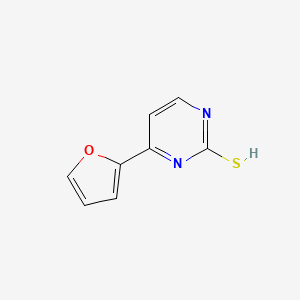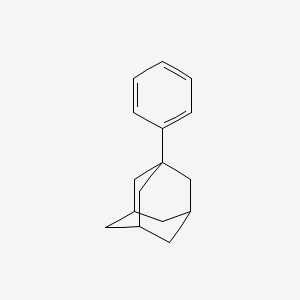
1-Phenyladamantane
Vue d'ensemble
Description
1-Phenyladamantane is an organic compound with the chemical formula C16H20 . It is a derivative of adamantane and has the characteristic that phenyl is substituted for it . It is a solid with the appearance of white crystals .
Synthesis Analysis
The synthesis of this compound is usually achieved by a substitution reaction between adamantane and a phenylation reagent (such as a phenyl halogenated hydrocarbon). This process may use a catalyst to facilitate the reaction .
Molecular Structure Analysis
The molecular formula of this compound is C16H20 . It has a molar mass of 212.33 .
Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Physical And Chemical Properties Analysis
This compound has a melting point of about 84 °C . It is hardly soluble in water at normal temperature, but can be dissolved in organic solvents .
Applications De Recherche Scientifique
Chemical Studies and Solvent Interactions :
- Rotational Diffusion Analysis : 1-Phenyladamantane's rotational diffusion was studied through carbon-13 spin-lattice relaxation, revealing linear dependency on solvent viscosity and specific interactions with certain solvents (Harris & Newman, 1981).
- Motional Anisotropy : Research on 13C-NMR longitudinal relaxation rates of this compound in CDCl3 solution at room temperature indicated high motional anisotropy, essential for understanding its chemical behavior in various environments (Kołodziejski & Laszlo, 1985).
Pharmacological and Biological Research :
- Grignard Coupling and Molecular Distortion : The synthesis of trans-2,2'-bi(1-phenyladamantylidene) through Grignard coupling of 2,2-dibromo-1-phenyladamantane demonstrated significant distortion and potential implications for molecular design and pharmacology (Okazaki et al., 2002).
- Derivative Analysis : The analysis of 1-(2-phenyladamant-1-yl)-2-methylaminopropane as its chlorodifluoroacetyl derivative provided insights into diastereoisomeric content and potential pharmacological implications (Cockerill et al., 1975).
Material Science and Engineering :
- Electrochemical Sensors and Biosensors : Phenylalanine, closely related to this compound, is vital for electrochemical sensors and biosensors. These devices are essential for detecting phenylalanine levels in biological fluids, critical for diagnosing and monitoring phenylketonuria (Dinu & Apetrei, 2020).
- Biosynthesis and Metabolic Fate : Understanding the biosynthesis and metabolic fate of Phenylalanine in conifers has implications for improving the efficiency of this compound and its derivatives in material science applications (Pascual et al., 2016).
Molecular Biology and Genetic Research :
- PhenX Toolkit for Genetic Studies : The PhenX Toolkit identifies high-priority, well-established measures for various research domains, facilitating replication and validation across multiple studies, which can be crucial for studies involving this compound (Hamilton et al., 2011).
- Labeling of Nucleic Acids : Aryldiazomethanes, related to this compound, are crucial for universal labeling of nucleic acids, playing a vital role in DNA chips and molecular diagnostics (Laayoun et al., 2003).
Energy and Environmental Applications :
- Stability under Coal-Liquefaction Conditions : Adamantane derivatives, including this compound, exhibit remarkable stability under H-donor conditions, which is significant for understanding the organic structure of coal and implications for energy production (Aczel et al., 1979).
Clinical and Health Research :
- Breast Cancer Management : 1-Phenylalanine mustard (L-PAM), related to this compound, has shown effectiveness in the treatment of primary breast cancer, especially in premenopausal women (Fisher et al., 1975).
- Photoinduced Fluorescence for Health Diagnostics : The photoinduced fluorescence of Phenylalanine and the characterization of photoproducts are crucial for early detection of diseases like phenylketonuria, demonstrating the potential of this compound derivatives in medical diagnostics (Martín-Tornero et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
1-Phenyladamantane is a derivative of adamantane, a class of polycyclic hydrocarbons with unique physical and chemical properties Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Mode of Action
The synthesis of substituted adamantanes, like this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that this compound may interact with its targets through these intermediates, leading to changes in the target’s function.
Biochemical Pathways
The synthesis of substituted adamantanes involves a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This process provides a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) . These functional groups could potentially interact with various biochemical pathways.
Result of Action
Given the unique structural, biological, and stimulus-responsive properties of adamantane derivatives , it is plausible that this compound could induce significant molecular and cellular changes.
Action Environment
The unique stability and reactivity of adamantane derivatives suggest that they may be resistant to various environmental factors .
Analyse Biochimique
Biochemical Properties
1-Phenyladamantane plays a significant role in biochemical reactions due to its stable and rigid structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of certain metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. For instance, this compound can bind to albumin in the blood, aiding its distribution throughout the body .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production .
Propriétés
IUPAC Name |
1-phenyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACJBFHSZJWBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878034 | |
| Record name | 1-PHENYLADAMANTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30176-62-6, 780-68-7 | |
| Record name | 1-PHENYLADAMANTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLADAMANTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-6-ium;chloride](/img/structure/B7722477.png)

